molecular formula C8H9NO B2511227 (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol CAS No. 1443111-64-5

(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol

Cat. No. B2511227
CAS RN: 1443111-64-5
M. Wt: 135.166
InChI Key: NIRSJDGVNWIEOA-MRVPVSSYSA-N
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Description

Pyridine-based compounds, such as “(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol”, are nitrogen-containing heterocycles that are used in various applications, including pharmaceuticals, organic materials, and bioactive molecules . They are key components in many existing drug molecules and have been consistently incorporated in a diverse range of drug candidates .


Synthesis Analysis

While specific synthesis methods for “(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol” are not available, similar compounds like 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can be synthesized through multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .


Chemical Reactions Analysis

The chemical reactions involving pyridine-based compounds can vary widely. For instance, the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .

Scientific Research Applications

Synthetic Routes and Chemical Applications

  • Chemical Synthesis and Applications : The compound is extensively used in the pharmaceutical industry, for producing bactericides, antimicrobials, plant protection agents, synthetic resins, antioxidants, and plastics. It is notably a side-chain in the production of fourth-generation Cefpirome. Practical preparation methods include the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route showing a promising yield of 87.4%, indicating a better development prospect (Fu Chun, 2007).
  • Innovative Synthesis Approaches : New synthetic routes are continually being developed to optimize the production of this compound. For example, a novel method involving nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination was established, utilizing cyclopentanone and benzylamine, resulting in a high purity product (J. Zhou et al., 2013).

Biological and Pharmaceutical Significance

  • Antimicrobial and Antifouling Activities : A pyridine derivative extracted from a marine-derived fungus showed weak antimicrobial activity against Bacillus subtilis and strong antifouling activity, hinting at its potential in marine biotechnology and pharmaceuticals (Xu-hua Nong et al., 2014).
  • Anticancer Potential : Novel synthetic methodologies have been explored to create derivatives of this compound, with preliminary assessments indicating potential anticancer properties against various cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs (H. Behbehani et al., 2020).

Material Science and Chemistry

  • Catalysis and Polymer Chemistry : The compound forms part of a new family of strained imino-cyclopenta[b]pyridines used in nickel precatalysts for the synthesis of highly branched unsaturated polyethylenes, showcasing its role in innovative material synthesis (Youfu Zhang et al., 2017).

Safety And Hazards

The safety and hazards associated with pyridine-based compounds can depend on their specific structure. For instance, pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard, and it is highly flammable, causes skin and eye irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on pyridine-based compounds are promising. Given their wide range of biological activities and their consistent incorporation in a diverse range of drug candidates, a larger share of novel pyridine-based drug candidates is expected in the coming years .

properties

IUPAC Name

(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRSJDGVNWIEOA-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol

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